2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
2,3-Dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3-thiazole ring substituted with a nitrothiophene moiety. Its structure combines electron-rich (dimethoxybenzamide) and electron-deficient (nitrothiophene-thiazole) regions, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-23-12-5-3-4-10(14(12)24-2)15(20)18-16-17-11(8-26-16)13-6-9(7-25-13)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSRABSDNLNEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries, including medical, industrial, biological, and potential drug industries. They have shown a wide range of biological activities, including anti-tumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anti-cancer properties.
Mode of Action
It’s known that benzamides interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on the Thiazole Ring
- The thiophene ring may also improve π-π stacking interactions in biological targets .
- Aromatic vs. Heteroaromatic Substituents : Compounds with nitrophenyl (e.g., ) or propoxyphenyl () groups lack the sulfur heteroatom present in nitrothiophene, which could alter binding specificity in sulfur-rich enzyme active sites .
Benzamide Modifications
- Methoxy Groups: The 2,3-dimethoxy substituents on the benzamide (target compound) may enhance lipophilicity and membrane permeability compared to polar sulfonamide () or fluorinated analogs (). Methoxy groups are also known to participate in hydrogen-bonding interactions .
- Sulfonamide vs. Amide Linkers : Sulfonamide-containing analogs (e.g., ) exhibit higher solubility and metabolic stability but may reduce cellular uptake compared to the amide-linked target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
